molecular formula C31H36O9 B13033107 Benzoylgomisin Q

Benzoylgomisin Q

Katalognummer: B13033107
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: ZEMSHIOAFVYIFX-LLNVXLRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoylgomisin Q is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, notably Schisandra chinensis (Wu Wei Zi) and Schisandra sphenanthera . Its molecular formula is C₃₁H₃₆O₉ (molecular weight: 552.63 g/mol) , and its structure consists of a tricyclic core substituted with hydroxyl, methoxy, and benzoyl groups. Specifically, it is defined as [(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate . This compound is part of a broader class of lignans known for diverse bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Eigenschaften

Molekularformel

C31H36O9

Molekulargewicht

552.6 g/mol

IUPAC-Name

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

InChI

InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1

InChI-Schlüssel

ZEMSHIOAFVYIFX-LLNVXLRBSA-N

Isomerische SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC

Kanonische SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Benzoylgomisin Q and Analogous Lignans

Compound Molecular Formula Key Substituents Core Structure Natural Source Reference
Benzoylgomisin Q C₃₁H₃₆O₉ Benzoyl, 6 methoxy, 1 hydroxyl Dibenzocyclooctadiene S. chinensis, S. sphenanthera
Benzoylgomisin H C₃₀H₃₄O₈ Benzoyl, 5 methoxy, 1 hydroxyl Dibenzocyclooctadiene S. chinensis
Angeloylgomisin Q C₂₉H₃₈O₉ Angeloyl (α,β-unsaturated acyl), 5 methoxy Dibenzocyclooctadiene S. chinensis
Gomisin G C₃₀H₃₂O₉ Acetyl, 5 methoxy Dibenzocyclooctadiene S. chinensis
Schisandrin B C₂₄H₃₂O₇ Methyl, 4 methoxy, 1 hydroxyl Dibenzocyclooctadiene S. chinensis


Key Observations :

  • Substituent Diversity : Benzoylgomisin Q is distinguished by its benzoyl group and six methoxy groups , whereas analogs like Angeloylgomisin Q feature α,β-unsaturated acyl groups (e.g., angeloyl) .
  • Stereochemistry : The (8S,9S,10S) configuration of Benzoylgomisin Q is critical for its bioactivity, contrasting with the (8R) configuration in Gomisin D .

Pharmacological Comparison

Table 2: Bioactivity Profiles of Benzoylgomisin Q and Related Lignans

Compound Anti-Inflammatory Antioxidant Neuroprotective Anti-Cancer Reference
Benzoylgomisin Q Not explicitly reported Moderate Potential (via structural analogy) Not reported
Benzoylgomisin O Yes (COX-1/2, 15-LOX inhibition) Yes Not reported Not reported
Angeloylgomisin H Yes Yes Yes Yes (A549, HCT-8)
Gomisin G Not reported Yes Yes Yes
Schisandrin B Yes Yes Yes Yes

Key Findings :

  • Anti-Inflammatory Activity : Benzoylgomisin Q’s structural analog, Benzoylgomisin O , exhibits potent inhibition of COX-1, COX-2, and 15-LOX enzymes (IC₅₀ < 10 µM) . While direct evidence for Benzoylgomisin Q is lacking, its benzoyl group may confer similar activity.
  • Neuroprotective Potential: Benzoylgomisin Q’s hexamethoxy structure aligns with lignans like Schisandrin B, which mitigate Alzheimer’s-related oxidative stress .

Analytical Comparison

Table 3: HPLC and Mass Spectrometry Data

Compound Retention Time (min) [M + H]⁺ (m/z) Key Fragment Ions (m/z) Reference
Benzoylgomisin Q 3.51 (UPLC) 552.3121 415.05, 384.03, 359.00
Angeloylgomisin Q 3.51 553.2417 413, 398, 383
Benzoylgomisin H 3.12 523.2281 431, 413, 398
Gomisin G 4.08 537.2090 398, 383, 369

Insights :

  • Chromatographic Behavior : Benzoylgomisin Q elutes earlier than Gomisin G, reflecting its higher polarity due to additional methoxy groups .
  • Mass Fragmentation : The loss of H₂O (18 Da) and CH₃ (15 Da) fragments in Benzoylgomisin Q is consistent with other benzoylated lignans .

Q & A

Q. What are the recommended methods for identifying and structurally elucidating Benzoylgomisin Q in natural sources?

To confirm the identity of Benzoylgomisin Q, researchers should combine chromatographic separation (e.g., HPLC, TLC) with spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For novel isolates, X-ray crystallography can resolve stereochemistry. Known compounds require cross-referencing with published spectral data and source plant authentication (e.g., Schisandra chinensis) .

Q. How can researchers optimize extraction protocols for Benzoylgomisin Q from Schisandra species?

Methodological steps include:

  • Screening solvents (e.g., ethanol, methanol) for polarity-dependent extraction efficiency.
  • Employing ultrasound- or microwave-assisted extraction to enhance yield.
  • Validating protocols via spiked recovery experiments and quantifying results using LC-MS/MS.
  • Referencing pharmacopeial standards for plant material authentication .

Q. What in vitro and in vivo models are suitable for initial pharmacological screening of Benzoylgomisin Q?

Prioritize target-specific assays based on structural analogs (e.g., COX/LOX inhibition for anti-inflammatory activity). Use:

  • Cell-based models (e.g., RAW264.7 macrophages for cytokine profiling).
  • Enzyme inhibition assays (e.g., 15-LOX, COX-1/2).
  • Acute toxicity studies in rodents (OECD guidelines) to establish safe dosing ranges .

Advanced Research Questions

Q. How should researchers design experiments to investigate Benzoylgomisin Q’s mechanism of action, such as COX/LOX inhibition?

  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values.
  • Selectivity profiling : Compare inhibition potency against COX-1, COX-2, and 15-LOX isoforms.
  • Molecular docking : Use software like AutoDock to predict binding interactions with enzyme active sites.
  • Gene expression analysis : Quantify downstream markers (e.g., TNF-α, IL-6) via qPCR or ELISA .

Q. How can contradictory results in Benzoylgomisin Q’s pharmacological data be systematically addressed?

  • Meta-analysis : Compare findings across studies, noting variables like purity (>98% vs. lower grades), solvent effects (DMSO vs. aqueous), and model systems.
  • Reproducibility checks : Replicate experiments with independent batches of the compound.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-group variability and power analysis to validate sample sizes .

Q. What methodologies are critical for studying Benzoylgomisin Q’s bioavailability and pharmacokinetics?

  • ADME profiling : Use Caco-2 cell monolayers for permeability assays.
  • Plasma pharmacokinetics : Administer via IV/oral routes in rodents, with serial blood sampling and LC-MS/MS quantification.
  • Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites .

Q. How can researchers evaluate Benzoylgomisin Q’s synergistic effects in traditional herbal formulations?

  • Fractionated combinations : Test pairwise interactions (e.g., with Schisandrin C) using the Chou-Talalay method.
  • Network pharmacology : Map compound-target-disease networks via databases like STITCH or KEGG.
  • Omics integration : Perform transcriptomics/proteomics to identify pathway-level synergies .

Q. What steps ensure reproducibility when replicating Benzoylgomisin Q studies?

  • Detailed protocols : Document extraction, purification, and analytical conditions (e.g., column specifications, gradient elution profiles).
  • Data transparency : Share raw chromatograms, spectral files, and statistical scripts as supplementary materials.
  • Cross-lab validation : Collaborate with independent labs to verify key findings .

Q. Which advanced analytical techniques resolve structural ambiguities in Benzoylgomisin Q derivatives?

  • Chiral chromatography : Separate enantiomers using polysaccharide-based columns.
  • Cryo-EM or XFEL : For large, flexible molecules resistant to crystallization.
  • Isotopic labeling : Track metabolic fate via ¹³C/²H-labeled analogs .

Q. How can computational modeling accelerate Benzoylgomisin Q’s structure-activity relationship (SAR) studies?

  • QSAR models : Train algorithms on bioactivity data from analogs (e.g., Benzoylgomisin O/H).
  • MD simulations : Probe dynamic interactions with targets (e.g., COX-2) over nanosecond timescales.
  • AI-driven synthesis planning : Use platforms like ChemBERTa to propose novel derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.